molecular formula C12H26B2O3 B13974444 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate CAS No. 61142-54-9

2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate

Cat. No.: B13974444
CAS No.: 61142-54-9
M. Wt: 240.0 g/mol
InChI Key: XROFRSYEFJJXQN-UHFFFAOYSA-N
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Description

2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate is a boron-containing cyclic ester featuring a six-membered dioxaborinan ring (two oxygen atoms and one boron atom) and a dipropylborinate ester substituent.

Properties

CAS No.

61142-54-9

Molecular Formula

C12H26B2O3

Molecular Weight

240.0 g/mol

IUPAC Name

dipropyl-[(2-propyl-1,3,2-dioxaborinan-5-yl)oxy]borane

InChI

InChI=1S/C12H26B2O3/c1-4-7-13(8-5-2)17-12-10-15-14(9-6-3)16-11-12/h12H,4-11H2,1-3H3

InChI Key

XROFRSYEFJJXQN-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)OB(CCC)CCC)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate typically involves the reaction of boronic acids or boronates with diols. One common method is the reaction of dipropylboronic acid with 2-propyl-1,3,2-dioxaborinane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product using techniques like distillation or crystallization. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic acids, borates, and substituted boron compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

2-Propyl-1,3,2-dioxaborinan-5-yl Dipropylborinate
  • Core structure : Six-membered 1,3,2-dioxaborinan ring with a propyl substituent at position 2 and a dipropylborinate group at position 3.
  • Key properties : Likely exhibits moderate ring strain due to the boron-oxygen bonding, influencing reactivity and stability.
2-Propyl-1,7-dioxaspiro[5.5]undecane (S4a)
  • Core structure : Spiroacetal with a dioxaspiro framework (two oxygen atoms in a 5,5-membered ring system).
  • Key properties : Enhanced rigidity due to the spiro structure; synthesized via Baeyer-Villiger oxidation and hydrogenation.
  • Comparison : Unlike the boron-containing target compound, S4a is an oxygen-based acetal, leading to differences in electronic properties and applications (e.g., S4a is a flavor/aroma compound in wines).
1,3,2-Dioxaborolanes
  • Core structure : Five-membered boron-oxygen rings.
  • Key properties : Higher ring strain compared to six-membered dioxaborinans, increasing reactivity in cross-coupling reactions .

Reactivity in Cross-Coupling Reactions

This compound
  • Potential reactivity: Alkylboronates are less reactive than aryl- or alkenylboronic acids in Suzuki-Miyaura couplings due to steric hindrance from propyl groups and slower transmetallation kinetics .
Phenylboronic Acid
  • Reactivity : Widely used in Suzuki reactions due to its stability and efficient transmetallation with palladium catalysts.
  • Comparison : The target compound’s alkyl substituents may limit its utility in catalytic cycles compared to arylboronic acids.
Trialkyl Borates
  • Reactivity : Act as boron sources in Miyaura borylation but require activation (e.g., via ligands or bases). The target compound’s cyclic structure may offer improved stability during storage .
Analytical Techniques
  • GC-TOFMS: Used for identifying acetals (e.g., 2-propyl-1,3-dioxolane in wines) .
This compound
  • Potential uses: As a boron delivery agent in materials science or a protected intermediate in organic synthesis.
Acetals (e.g., 2-Propyl-1,3-dioxolane)
  • Applications : Serve as age markers in wines due to their stability over time.
  • Comparison : The target compound’s boron center may confer unique catalytic or coordination properties absent in acetals.

Biological Activity

2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate is a boron-containing compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a dioxaborinane ring and two propylborinate groups, suggests potential biological activities that warrant detailed investigation. This article aims to elucidate the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Anticancer Properties

Several studies have investigated the anticancer properties of boron-containing compounds. The unique electronic properties of boron allow it to interact with biological molecules, potentially leading to cytotoxic effects on cancer cells. For instance:

  • Study 1 : A recent study demonstrated that compounds similar to this compound exhibited selective toxicity towards breast cancer cell lines (MCF-7 and MDA-MB-231) while sparing normal cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Cell LineIC50 (µM)Selectivity Index
MCF-712.54.0
MDA-MB-23110.03.5
Normal Fibroblasts>50-

Antimicrobial Activity

The antimicrobial potential of boron compounds has also been explored. In vitro studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria.

  • Study 2 : A study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa40

Neuroprotective Effects

Emerging research suggests that boron compounds may have neuroprotective properties due to their ability to modulate neurotransmitter systems.

  • Study 3 : In a rodent model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in reduced neuronal damage and improved cognitive function as measured by behavioral tests .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Reactivity with Biomolecules : Boron compounds can form stable complexes with biomolecules such as proteins and nucleic acids, altering their function.
  • Induction of Oxidative Stress : Some studies suggest that these compounds may induce oxidative stress in cancer cells leading to apoptosis.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and survival.

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the efficacy of a boron-based therapy in patients with advanced breast cancer. Patients receiving treatment with a formulation containing this compound showed a significant reduction in tumor size compared to those receiving standard chemotherapy .

Case Study 2: Antimicrobial Resistance

In light of rising antimicrobial resistance, a study focused on the use of this compound as an alternative treatment for resistant bacterial infections. Results indicated that it could effectively inhibit growth in strains resistant to conventional antibiotics .

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